Temporin-HN2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
NILNTIINLAKKIL |
Origin of Product |
United States |
Structural and Conformational Research of Temporin Hn2
Methodologies for Secondary Structure Determination
A variety of biophysical and computational techniques have been employed to investigate the secondary and tertiary structure of temporin peptides, including Temporin-HN2. These methods provide insights into the peptide's conformational dynamics and its interactions with membrane-mimetic environments.
Circular Dichroism Spectroscopy Studies of this compound in Membrane-Mimetic Environments
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in different environments. For temporin peptides, CD studies have consistently shown a transition from a random coil conformation in aqueous solutions to an α-helical structure in the presence of membrane-mimetic environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). mdpi.comresearchgate.nettci-thaijo.orgmdpi.com
In aqueous or phosphate (B84403) buffer solutions, temporin peptides typically exhibit a CD spectrum with a single minimum around 191-198 nm, which is characteristic of a random coil or unstructured conformation. researchgate.net However, upon introduction of a membrane-mimetic environment, the CD spectrum undergoes a significant change. In the presence of SDS micelles or TFE, the spectrum displays two distinct negative bands at approximately 208 nm and 222 nm, a hallmark of an α-helical structure. tci-thaijo.orgtandfonline.comresearchgate.netmdpi.com This conformational shift is a critical aspect of their mechanism of action, as the helical structure is believed to be the active conformation for interacting with and disrupting bacterial membranes. mdpi.comnih.gov
The percentage of α-helical content can be estimated from the CD spectra, and studies on various temporin analogs have shown a correlation between the degree of helicity and biological activity, although this relationship is complex and can be influenced by other factors such as hydrophobicity and charge. tandfonline.comacs.org For instance, some studies have shown that a higher helical content is directly correlated with hemolytic activity. acs.org
Table 1: Representative CD Spectroscopy Data for Temporin Peptides in Different Environments
| Peptide | Environment | Predominant Secondary Structure | Characteristic CD Signal |
|---|---|---|---|
| Temporin A | Water/Phosphate Buffer | Random Coil | Minimum at ~198 nm |
| Temporin A | TFE/SDS Micelles | α-Helix | Minima at ~208 nm and ~222 nm |
| Temporin L | Water | Random Coil | - |
| Temporin L | TFE/SDS Micelles | α-Helix | Minima at ~208 nm and ~222 nm tandfonline.comresearchgate.net |
| Temporin-SHf | Water | Unstructured | Minimum at ~191 nm researchgate.net |
| Temporin-SHf | 80 mM SDS | α-Helix | Minimum at ~206-208 nm researchgate.net |
| Temporin-SHe | PBS | Random Coil | - |
| Temporin-SHe | 80 mM SDS | α-Helix | - researchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Three-Dimensional Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of peptides in solution. remade-project.eu For temporin peptides, NMR studies have been instrumental in determining their atomic-resolution structures in membrane-mimetic environments, such as detergent micelles (e.g., SDS or dodecylphosphocholine (B1670865) (DPC)). researchgate.netacs.orgplos.org
These studies have confirmed the α-helical conformation of temporins in such environments, which was initially suggested by CD spectroscopy. nih.govresearchgate.net For example, the NMR structure of temporin A in SDS micelles revealed a helical conformation for a significant portion of the peptide chain. plos.org Similarly, the structure of temporin L has been determined in both SDS and DPC micelles, showing a propensity to form α-helical structures. acs.org
NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide distance restraints between protons, which are used to calculate the three-dimensional structure of the peptide. nih.gov These studies have not only defined the helical segments but have also provided insights into the orientation and immersion of the peptide within the micelle, mimicking its interaction with a cell membrane. researchgate.netnih.gov For instance, studies on temporin A and L have suggested that in SDS micelles, which mimic bacterial membranes, the peptides tend to locate at the micelle-water interface. acs.org
Computational Modeling and Molecular Dynamics Simulations of this compound Conformations
Computational modeling and molecular dynamics (MD) simulations are powerful tools used to complement experimental data and provide a dynamic view of peptide-membrane interactions at an atomic level. frontiersin.org These simulations can predict the secondary structure of peptides and model their conformational changes in different environments. semanticscholar.orgtorvergata.it
For temporin peptides, MD simulations have been used to investigate their folding, stability, and interaction with model lipid bilayers. researchgate.netsemanticscholar.org These simulations often start with an initial peptide structure, which can be derived from NMR data or predicted using computational algorithms. researchgate.netmdpi.com The simulations then track the movements of every atom in the system over time, providing a detailed picture of the peptide's conformational landscape.
MD simulations have corroborated experimental findings, showing that temporins are generally unstructured in aqueous solution but rapidly fold into α-helices upon contact with a lipid bilayer. researchgate.netsemanticscholar.orgmdpi.com These simulations also provide insights into the depth of peptide insertion into the membrane and the specific amino acid residues involved in the interaction. semanticscholar.orgtorvergata.it For example, simulations of Temporin L have shown that it penetrates shallowly into the bilayer and can induce the formation of tubular protrusions from the membrane. semanticscholar.orgmdpi.com
Influence of Environmental Factors on this compound Conformation
The conformation of this compound, like other temporins, is not static but rather adapts to its environment. The transition from an aqueous to a hydrophobic, membrane-like environment is a key trigger for the adoption of its biologically active structure.
Role of Lipid Environment in Alpha-Helical Induction
The lipid composition of the target membrane plays a crucial role in inducing the α-helical conformation of temporin peptides. Temporins are cationic peptides, and the electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG), are thought to be the initial step in the binding process. nih.govmdpi.com
Upon binding to the membrane surface, the change in the dielectric constant of the environment from the highly polar aqueous solution to the nonpolar lipidic environment favors the formation of intramolecular hydrogen bonds, which stabilizes the α-helical structure. mdpi.com This induced folding is a common feature of many membrane-active peptides. nih.gov
Studies using model membrane systems, such as liposomes or lipid bilayers of varying compositions, have demonstrated the importance of lipid charge and type in the conformational transition of temporins. tandfonline.comnih.gov For example, the presence of anionic lipids has been shown to enhance the binding and helical folding of temporins. researchgate.net
Conformational Adaptability in Aqueous versus Hydrophobic Milieus
The conformational adaptability of temporins between aqueous and hydrophobic environments is a hallmark of their function. In an aqueous environment, such as the bloodstream or interstitial fluid, temporins exist in a largely unstructured, random coil state. mdpi.comd-nb.info This flexibility may be advantageous in preventing aggregation and premature interaction with host cells.
However, upon encountering a bacterial membrane, a hydrophobic environment, the peptide undergoes a significant conformational change to a well-defined α-helical structure. mdpi.comnih.gov This transition is critical for its antimicrobial activity, as the amphipathic nature of the induced helix allows it to insert into and disrupt the lipid bilayer. nih.govmdpi.com The hydrophobic face of the helix interacts with the lipid acyl chains, while the hydrophilic face, often containing the cationic residues, can interact with the lipid headgroups and water molecules. mdpi.com
This environmentally triggered folding mechanism ensures that the peptide's lytic activity is localized to the target membrane, minimizing off-target effects. The ability to switch between a disordered and an ordered state is a key feature that allows temporins to function effectively as part of the innate immune system.
Analysis of Specific Amino Acid Residues and Their Conformational Impact
Detailed experimental studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy or extensive alanine (B10760859) scanning, specifically elucidating the conformational impact of each amino acid residue in this compound, are not extensively available in the current body of scientific literature. However, based on its primary sequence and research on related temporin peptides, the roles of its constituent amino acids can be inferred.
The sequence of this compound is rich in hydrophobic residues, including Isoleucine (Ile), Leucine (B10760876) (Leu), and Alanine (Ala), which constitute a significant portion of the peptide. This high hydrophobicity is a critical factor, as the hydrophobic face of the amphipathic α-helix is essential for insertion into and disruption of the lipid bilayer of microbial membranes. imrpress.complos.org The distribution of these residues is crucial for forming the non-polar face of the helix.
The presence of two consecutive Lysine (B10760008) (Lys) residues at positions 11 and 12 (Lys-Lys) introduces a significant localized positive charge. In other temporins, cationic residues like lysine are fundamental for the initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. mdpi.comd-nb.info The position of these charges within the helical structure influences the peptide's orientation and interaction with the membrane surface. acs.org For instance, the introduction of lysine residues in analogues of other temporins, like Temporin L, has been shown to modulate the peptide's aggregation properties and interaction with LPS.
The polar, uncharged Asparagine (Asn) residues at positions 1, 4, and 8 are also noteworthy. These residues, along with Threonine (Thr) at position 5, would likely reside on the polar face of the α-helix, interacting with the aqueous environment and the polar head groups of the membrane phospholipids. The specific arrangement of these polar and non-polar residues defines the amphipathic character of the peptide, which is a key determinant of its biological activity. plos.org While alanine scanning studies on Temporin B have highlighted the importance of a lysine residue for its activity, similar specific studies on the asparagine or other residues of this compound have not been reported. mdpi.com
Mechanistic Elucidation of Temporin Hn2 S Biological Activities Preclinical Focus
Investigation of Antimicrobial Mechanisms Against Bacterial Pathogens
The primary mode of action for many antimicrobial peptides, including temporins, involves the disruption of the bacterial cell membrane. plos.orgnih.gov This interaction is often the initial and critical step leading to bacterial cell death. However, the complete picture of their antimicrobial activity can also involve interactions with internal cellular machinery.
The bacterial cell membrane, with its distinct lipid composition, serves as the first point of contact for Temporin-HN2. Studies in this area aim to elucidate the physical and chemical interactions that lead to a loss of membrane integrity.
The bacterial cytoplasmic membrane maintains an electrochemical gradient, or membrane potential, which is vital for cellular processes such as ATP synthesis and transport. The dissipation of this potential is a strong indicator of membrane disruption.
Research on temporin analogues has demonstrated their capacity to cause rapid dissipation of the membrane potential in bacteria. plos.orgcsic.es For instance, studies using the potentiometric fluorescent dye DiSC3(5) have shown that the addition of temporin peptides to bacterial suspensions leads to an immediate increase in fluorescence, signifying membrane depolarization. plos.orgresearchgate.net This effect is concentration-dependent and can occur within minutes of exposure. plos.orgcsic.es The rapid nature of this depolarization suggests a direct interaction with the membrane, leading to the formation of pores or channels that allow for the unregulated flow of ions.
Interactive Data Table: Temporin-Induced Membrane Depolarization
| Peptide | Target Organism | Concentration | Time to Max Depolarization | Reference |
|---|---|---|---|---|
| Temporin A | Leishmania promastigotes | 20 µM | ~5 minutes | csic.es |
| Temporin B | Leishmania promastigotes | 20 µM | ~7 minutes | csic.es |
| [K3]SHa | S. aureus | 5 µM | ~1.5 minutes | plos.org |
Microscopy techniques provide direct visual evidence of the morphological changes induced by antimicrobial peptides on bacterial surfaces. Atomic force microscopy (AFM) and scanning electron microscopy (SEM) have been instrumental in visualizing the damaging effects of temporins on bacterial membranes. nih.govnih.gov
AFM studies on bacteria treated with temporin analogues have revealed significant alterations to the cell surface, including membrane rupturing and the leakage of cytoplasmic contents. researchgate.netmdpi.com These high-resolution images show a progression from initial peptide binding to the formation of visible pores and widespread membrane damage. nih.gov Similarly, SEM imaging has confirmed these findings, showing that temporin-treated bacteria often appear shrunken or ghost-like, indicative of a loss of internal components. nih.govresearchgate.net These observations strongly support a membranolytic mechanism of action. plos.orgnih.gov
Liposomes, artificial vesicles composed of a lipid bilayer, are widely used as model systems to study the membrane-permeabilizing effects of peptides in a controlled environment. tandfonline.comtulane.edu By encapsulating fluorescent dyes within these liposomes, the leakage of the dye upon peptide addition can be quantified, providing a measure of membrane disruption. tandfonline.comresearchgate.net
Studies on various temporins, including Temporin L, have extensively used liposome (B1194612) leakage assays to characterize their membrane activity. tandfonline.comnih.gov These assays typically show that the extent of leakage is dependent on both the peptide concentration and the lipid composition of the liposomes. tandfonline.comresearchgate.net For example, the presence of negatively charged lipids, which mimic bacterial membranes, can influence the peptide's lytic efficacy. tandfonline.comnih.gov The release of encapsulated markers like calcein (B42510) or the ANTS/DPX pair demonstrates that temporins can create pores or defects in the lipid bilayer large enough to allow the passage of these molecules. tandfonline.comtulane.eduresearchgate.net
Interactive Data Table: Temporin L-induced Calcein Leakage from Liposomes
| Liposome Composition (mol/mol) | Peptide Concentration (µM) for ~50% Leakage | Reference |
|---|---|---|
| PC | ~4 | researchgate.net |
| PC/Cholesterol (9:1) | ~3 | researchgate.net |
| PC/POPG (9:1) | ~6 | researchgate.net |
| PC/POPG (8:2) | ~7 | researchgate.net |
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the membrane and interact with intracellular targets, such as nucleic acids.
The interaction of peptides with DNA and RNA can interfere with fundamental cellular processes like replication, transcription, and translation. nih.gov The physical forces governing these interactions include electrostatic attractions, hydrogen bonding, and hydrophobic interactions. thermofisher.com
Exploration of Intracellular Target Interactions
Interference with Protein Synthesis or Enzyme Activity (e.g., FtsZ protein binding)
While the primary mechanism of action for many temporins involves membrane disruption, some isoforms have been shown to interact with intracellular targets, including proteins involved in crucial cellular processes. plos.orgmdpi.com Research into Temporin-L, a well-studied temporin, has revealed its ability to inhibit the bacterial cell division protein FtsZ. nih.govresearchgate.netresearchgate.netnih.gov FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. nih.govresearchgate.netnih.gov
Studies on Temporin-L have demonstrated that it can bind to E. coli FtsZ, inhibiting its GTPase activity and polymerization, which are critical for its function. nih.govresearchgate.netnih.gov This interaction leads to the formation of elongated bacterial cells, a hallmark of disrupted cell division. researchgate.net The binding of Temporin-L to FtsZ is considered a competitive inhibition mechanism. mdpi.comnih.gov Analogues of Temporin-L have been designed to enhance this interaction, resulting in more stable peptide-protein complexes and increased inhibition of FtsZ's enzymatic and polymerization activities. nih.govresearchgate.net While this specific interaction has been detailed for Temporin-L, it provides a plausible avenue for the intracellular activity of other temporins, including this compound, though direct evidence for this compound binding to FtsZ is not yet available.
Impact on Cellular Respiration and Metabolic Pathways
The disruption of the cell membrane by temporins can have profound secondary effects on cellular respiration and metabolic pathways. Cellular respiration, a set of metabolic reactions that convert biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP), is critically dependent on the integrity of the cell membrane, where the electron transport chain is located. libretexts.orglabxchange.orgmonash.edu
The primary pathways of cellular respiration are glycolysis, the citric acid cycle (Krebs cycle), and oxidative phosphorylation. libretexts.orglumenlearning.com Glycolysis occurs in the cytoplasm, while the citric acid cycle and the electron transport chain are located within the mitochondria in eukaryotes and on the inner membrane of bacteria. libretexts.orgmonash.edu The electron transport chain generates the majority of ATP through a process called oxidative phosphorylation, which relies on a proton gradient across the membrane. monash.edunih.gov
By permeabilizing the bacterial membrane, temporins can dissipate this crucial ion gradient, thereby uncoupling oxidative phosphorylation and halting ATP synthesis. nih.gov This leads to a rapid depletion of intracellular ATP, which is essential for numerous cellular functions. Studies on temporins A and B have shown that they cause a reduction in intracellular ATP levels in parasites. capes.gov.br This disruption of energy metabolism is a significant contributor to the peptide's bactericidal and antiparasitic effects.
Comparative Mechanistic Studies with other Temporin Isoforms (e.g., Temporin A, B, L)
The temporin family of peptides, while sharing structural similarities, exhibits a range of biological activities and mechanistic nuances. mdpi.com Comparative studies between different isoforms like Temporin A, B, and L have highlighted these differences.
Temporin A (TA) is known for its activity against a broad spectrum of microorganisms, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Its mechanism is primarily based on interaction with the bacterial cell membrane, adopting an α-helical conformation in the membrane environment. mdpi.comnih.gov
Temporin B (TB) is also mainly active against Gram-positive bacteria and the fungus Candida albicans. mdpi.commdpi.com Its mechanism involves membrane perturbation. mdpi.combiorxiv.org Interestingly, hetero-oligomerization between Temporin B and Temporin L has been observed, which can modify their membrane activity and enhance their antibacterial effects. nih.gov
Temporin L (TL) is one of the most potent temporins, with strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.comnih.govresearchgate.net Unlike many other temporins, its mechanism against Gram-negative bacteria may not solely rely on membrane lysis. tandfonline.com As mentioned earlier, TL can also inhibit the FtsZ protein, interfering with bacterial cell division. nih.govresearchgate.netacs.org
This compound, like other temporins from the Odorrana genus, is notable for being rich in alanine (B10760859) and poor in leucine (B10760876), which is a distinguishing feature from many other temporins. mdpi.comresearchgate.net While its primary mode of action is likely membrane disruption, the comparative analysis of other temporins suggests the possibility of additional intracellular targets and synergistic interactions that warrant further investigation for this compound.
Antifungal Activity Mechanisms
Fungal Cell Wall and Membrane Interaction
Temporins, including this compound, have demonstrated significant antifungal activity, particularly against opportunistic pathogens like Candida albicans. mdpi.comresearchgate.net The initial step in their antifungal action is the interaction with the fungal cell envelope, which consists of a cell wall and a plasma membrane.
The fungal cell wall, a structure absent in animal cells, is a potential target for antifungal agents. up.ac.za However, the primary target for most antimicrobial peptides, including temporins, is the plasma membrane. biorxiv.org The interaction is initially driven by electrostatic forces between the cationic peptide and negatively charged components of the fungal membrane. researchgate.net Following this initial binding, the hydrophobic regions of the peptide insert into the lipid bilayer. researchgate.net
Studies on temporin analogs have shown a preference for interaction with anionic lipids, which are present in fungal membranes. biorxiv.org The peptide's structure, particularly its amphipathic α-helical conformation, is crucial for this interaction.
Disruption of Fungal Cellular Processes
Upon insertion into the fungal plasma membrane, temporins cause significant disruption, leading to cell death. This disruption can manifest in several ways:
Membrane Permeabilization: Temporins can form pores or channels in the membrane, leading to the leakage of intracellular components and the influx of external substances. biorxiv.orgnih.gov Studies on temporin analogs against C. albicans have demonstrated rapid membrane permeabilization and depolarization. biorxiv.org
Inhibition of Biofilm Formation: Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. Some temporin analogs have been shown to be effective in both inhibiting the formation of C. albicans biofilms and eradicating established biofilms. mdpi.com
Induction of Apoptosis-like Death: In some cases, temporins can trigger programmed cell death pathways in fungi. This can involve mitochondrial membrane depolarization and DNA fragmentation. plos.org
This compound has been identified as one of the most active temporins against C. albicans, suggesting a highly effective mechanism for disrupting fungal cellular processes. mdpi.comresearchgate.net
Antiparasitic Activity Mechanisms (if applicable to this compound or related temporins)
Several temporins have demonstrated activity against various parasites, including those of the Leishmania genus. capes.gov.brnih.gov While direct studies on the antiparasitic mechanism of this compound are limited, research on other temporins provides a framework for its potential action.
The primary mechanism of antiparasitic activity for temporins appears to be the disruption of the parasite's plasma membrane. capes.gov.brnih.gov This is supported by several observations in studies on temporins A and B against Leishmania:
Rapid Membrane Depolarization: The peptides cause a quick collapse of the parasite's plasma membrane potential. capes.gov.br
Increased Membrane Permeability: They induce the influx of dyes that cannot penetrate intact membranes. capes.gov.br
ATP Depletion: A reduction in intracellular ATP levels is observed, indicating a disruption of energy metabolism. capes.gov.br
Morphological Damage: Electron microscopy reveals severe damage to the parasite's membrane. capes.gov.br
Furthermore, studies on Temporin-SHa have shown that it can induce apoptosis-like death in Leishmania, characterized by mitochondrial membrane depolarization and DNA fragmentation. plos.org The small size and low charge of temporins may allow them to effectively penetrate the glycocalyx of parasites like Leishmania to reach the plasma membrane. nih.gov Given the potent antimicrobial and antifungal activity of this compound, it is plausible that it also possesses antiparasitic properties that operate through similar membrane-disruptive mechanisms.
Structure Activity Relationship Sar Studies and Peptide Engineering of Temporin Hn2 Analogs
Rational Design Principles for Temporin-HN2 Modifications
The rational design of this compound analogs is guided by fundamental principles of peptide chemistry, including amino acid composition, charge distribution, hydrophobicity, and terminal modifications. These factors collectively influence the peptide's secondary structure, its interaction with microbial membranes, and its stability in biological environments.
Amino Acid Substitution Strategies (e.g., Alanine (B10760859) scanning)
For instance, a complete alanine scan of temporin B was performed to create a series of analogs. The most effective analog, TB_KKG6A, demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies on temporin A (TA) have shown that a hydrophobic N-terminal residue and bulky hydrophobic residues at specific positions are key determinants of its antibacterial activity. Replacing isoleucine with leucine (B10760876) at positions 5 and 12 in TA significantly improved its antibacterial efficacy. researchgate.net Similarly, modifications to temporin A by substituting Phenylalanine at position 1 with Tyrosine or fluorinated phenylalanine, and Serine at position 10 with other hydroxyl-containing amino acids were performed to investigate their impact on biological activity and stability. mdpi.com
| Parent Peptide | Analog | Substitution | Impact on Activity |
| Temporin B | TB_KKG6A | Multiple substitutions including two lysines at N-terminus and Glycine to Alanine | Active against Gram-positive and Gram-negative bacteria. |
| Temporin A | [Leu5,12]TA | Isoleucine to Leucine at positions 5 and 12 | Enhanced antibacterial activity. researchgate.net |
| Temporin A | [Tyr1]TA | Phenylalanine to Tyrosine at position 1 | Investigated for changes in antibacterial and antiproliferative activity. mdpi.com |
| Temporin A | [Phe(4-F)1]TA | Phenylalanine to fluorinated Phenylalanine at position 1 | Investigated for changes in antibacterial and antiproliferative activity. mdpi.com |
| Temporin A | [Tyr10]TA | Serine to Tyrosine at position 10 | Investigated for changes in antibacterial and antiproliferative activity. mdpi.com |
| Temporin A | [Thr10]TA | Serine to Threonine at position 10 | Investigated for changes in antibacterial and antiproliferative activity. mdpi.com |
Charge Modification and Hydrophobicity Tuning
Increasing the net positive charge, often by incorporating basic residues like lysine (B10760008) or arginine, can enhance the initial electrostatic attraction to the bacterial surface. mednexus.orgnih.gov For example, analogs of temporin-1CEb with an increased number of lysine residues showed higher antimicrobial activity and lower hemolytic activity. frontiersin.org Specifically, the analog L-K6, with a +7 charge, was more potent than the parent peptide. nih.gov
Hydrophobicity can be adjusted by substituting amino acids or by adding lipidic tags. tandfonline.com Increasing hydrophobicity can lead to a deeper insertion into the lipid bilayer, but excessive hydrophobicity is often correlated with increased toxicity to mammalian cells. tandfonline.comnih.gov Therefore, a delicate balance is required. nih.gov The addition of saturated fatty acids of varying lengths to the N- or C-terminus of temporin L analogs was shown to be a key factor in controlling target cell specificity. tandfonline.comuniroma1.it
Terminal Modifications (e.g., C-terminal amidation, N-terminal lipidic tags)
Modifications at the N- and C-termini of peptides can significantly impact their activity and stability. C-terminal amidation is a common post-translational modification found in many natural AMPs, including temporins. mdpi.comnih.gov This modification removes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge and often enhancing its antimicrobial potency and resistance to proteases. nih.govresearchgate.net
The addition of lipidic tags, which are fatty acid chains, to the N- or C-terminus is another effective strategy. tandfonline.comuniroma1.itresearchgate.net These lipid tails facilitate the peptide's incorporation into the bacterial membrane and can induce self-organization into micellar structures that disrupt the membrane. tandfonline.comuniroma1.it Research on temporin L analogs has demonstrated that attaching saturated fatty acids can enhance their interaction with bacterial membranes and improve antimicrobial activity. tandfonline.comuniroma1.it For example, a library of lipopeptides was created by conjugating fatty acids to the N- and C-termini of a temporin L analog to improve its activity against both Gram-positive and Gram-negative bacteria. tandfonline.comuniroma1.it
Impact of Chirality on this compound Analogs
The stereochemistry of amino acids, specifically the use of D-isomers instead of the naturally occurring L-isomers, is a powerful tool in peptide engineering to enhance stability and modulate activity.
L- to D-amino Acid Isomerization Research
The substitution of L-amino acids with their D-enantiomers can have profound effects on the peptide's secondary structure and biological function. nih.gov Research on temporin L analogs involved systematically replacing single L-amino acids with their D-isomers within the helical domain. nih.gov This approach, aimed at breaking the α-helical structure at specific points, revealed that a single L- to D-amino acid substitution could maintain strong anti-Candida activity while reducing toxicity to human cells. nih.govresearchgate.net
Interestingly, studies on bombinin H peptides, which are also frog-derived AMPs, showed that a natural L- to D-amino acid isomerization at a single position significantly enhanced the peptide's activity against Leishmania. acs.org This highlights the subtle yet critical role that chirality can play in modulating the biological activity of AMPs. acs.org The introduction of D-amino acids can also influence metal binding affinity and the formation of specific secondary structures. acs.org
Enhanced Proteolytic Stability through Chirality Alteration
One of the major hurdles for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. frontiersin.orgnih.gov The incorporation of D-amino acids is a well-established strategy to overcome this limitation. asm.org Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are resistant to proteolytic cleavage, leading to a longer in vivo half-life. acs.org
The synthesis of an all-D enantiomer of temporin A demonstrated that the peptide likely interacts with bacterial membranes through non-chiral mechanisms, as there was little difference in activity compared to the all-L form. researchgate.net This suggests that for some temporins, the primary mode of action is membrane disruption, which is less dependent on specific chiral interactions with protein receptors. The development of retro-inverso peptides, which have a reversed sequence and chirality, is another advanced strategy to confer proteolytic resistance while maintaining the side-chain orientation of the original peptide. acs.org
Cyclic Peptide Design Based on this compound Scaffolds
Extensive searches of peer-reviewed scientific databases and literature yield no specific studies on the design or synthesis of cyclic analogs based on the this compound scaffold. While peptide macrocyclization is a widely recognized strategy to enhance the stability, selectivity, and bioactivity of other antimicrobial peptides, including different members of the temporin family like Temporin-L, this approach has not been documented for this compound acs.orgrcsb.orgnih.gov.
There is no published research detailing the application of macrocyclization strategies to this compound. Therefore, no data exists on how different tethering methods—such as side-chain-to-side-chain cyclization (e.g., lactam, disulfide, or triazole bridges) or head-to-tail cyclization—would affect the three-dimensional structure and conformational stability of this compound. For other temporins, such as Temporin-L, circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) have been used to show that cyclization can stabilize the α-helical conformation, a key structural feature for antimicrobial activity acs.orgrcsb.org. However, no such conformational studies have been performed on cyclic derivatives of this compound.
As no cyclic analogs of this compound have been reported, there is no experimental evidence or data concerning the enhancement of its bioactivity through cyclization. Research on other temporins has shown that constraining the peptide structure can modulate the antimicrobial spectrum and potency, but these findings cannot be directly extrapolated to this compound without specific investigation acs.orgmdpi.com.
Macrocyclization Strategies and Their Effect on Conformation
Computational Design and Predictive Modeling for Novel this compound Derivatives
A comprehensive literature search indicates that there are no published studies employing computational design or predictive modeling specifically for the generation of novel this compound derivatives. While computational methods, including molecular dynamics (MD) simulations and statistics-based approaches, have been successfully used to guide the design of analogs of other peptides like Temporin-B and Temporin-L, this has not been applied to this compound mdpi.comfrontiersin.orgtorvergata.itresearchgate.net. Such computational studies are valuable for predicting how modifications to a peptide's physicochemical properties, such as charge, hydrophobicity, and amphipathicity, might influence its antimicrobial efficacy and selectivity frontiersin.orgresearchgate.net. The application of these powerful predictive tools to the this compound sequence remains an unexplored area of research.
Research on Broader Biological Roles and Immunomodulation by Temporin Hn2 and Its Analogs
Anti-Biofilm Research
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers significant protection against antibiotics and host immune defenses. nih.govmdpi.com The activity of temporins against these resilient structures is a key area of investigation.
Inhibition of Biofilm Formation Mechanisms
Temporin-HN2 and its analogs interfere with the initial stages of biofilm development. Research on related temporins, such as temporin-A and temporin-GHa, demonstrates that these peptides can inhibit the formation of biofilms by various pathogens, including Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus mutans. mdpi.comresearchgate.net The mechanisms behind this inhibition include weakening the initial adhesion of bacteria to surfaces and reducing the production of essential matrix components like exopolysaccharides (EPS). researchgate.net For example, derivatives of temporin-GHa have been shown to diminish the acid production and acid tolerance of S. mutans, crucial factors for its survival and biofilm formation. researchgate.net Furthermore, some temporins can downregulate genes associated with biofilm development and motilities required for surface colonization. nih.gov The primary mode of action often involves the disruption of bacterial membrane integrity, which can prevent the establishment of the structured community. frontiersin.orgunipi.it
Dispersal of Mature Biofilms
Beyond preventing biofilm formation, certain temporin analogs have shown efficacy in breaking down established, mature biofilms. The dispersal phase of a biofilm's lifecycle, where cells are released to colonize new sites, can be mimicked or induced by external agents. up.ac.zaunina.it While many temporins are more effective against forming biofilms, some, like analogs of Temporin 1Tb, have demonstrated a marked ability to eradicate preformed biofilms, particularly when their action is augmented. frontiersin.org The challenge lies in penetrating the protective extracellular matrix to act on the embedded cells. mdpi.com The mechanism often involves permeabilizing the membranes of these less active, protected cells within the biofilm. frontiersin.orgunipi.it
Synergy with Conventional Antibiotics in Biofilm Eradication
A highly promising strategy involves combining temporins with conventional antibiotics to tackle biofilm-related infections. mdpi.com This approach can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual agents. unipi.itplos.org Temporins can enhance the effectiveness of antibiotics by permeabilizing the bacterial membranes, which facilitates the entry of the antibiotic into the cell. unipi.it This mechanism can help overcome the reduced penetration of antibiotics through the dense biofilm matrix. nih.gov
Research has documented the synergistic action of temporins with a range of antibiotics against biofilms from clinically significant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.govmdpi.com For instance, Temporin A has shown synergy with antibiotics such as gentamicin (B1671437), imipenem, and ceftazidime. mdpi.commdpi.com Similarly, Temporin 1Tb and its analogs, when combined with the chelating agent EDTA, which disrupts the biofilm matrix by sequestering divalent cations, show a potent ability to eradicate mature biofilms of S. aureus and P. aeruginosa. nih.govfrontiersin.orgresearchgate.net This combined approach can restore the efficacy of antibiotics against otherwise resistant biofilm communities. mdpi.com
| Peptide/Analog | Target Organism(s) | Synergistic Agent | Observed Effect |
| Temporin A | Staphylococcus aureus | Gentamicin | Enhanced eradication of established biofilm. nih.govmdpi.com |
| Temporin A | Pseudomonas aeruginosa | Imipenem, Ceftazidime | Synergistic activity against the pathogen. mdpi.com |
| Temporin 1Tb | Staphylococcus epidermidis | EDTA, Cysteine | Significant killing of both forming and mature biofilms. nih.govresearchgate.net |
| Temporin 1Tb Analogs | S. aureus, P. aeruginosa | EDTA | Marked activity against preformed biofilms. frontiersin.org |
Immunomodulatory Effects (Preclinical)
In addition to their direct antimicrobial actions, many AMPs, including temporins, possess immunomodulatory capabilities. bham.ac.ukfrontiersin.org They can influence the host's immune response, a crucial aspect for clearing infections. mdpi.com These activities are often studied in preclinical cellular and animal models.
Modulation of Cytokine Production in Cellular Models
Temporins have been shown to modulate the production of cytokines, which are key signaling molecules in the immune system. In various cellular models, such as murine macrophages (e.g., RAW 264.7 cells), temporins can influence the release of both pro-inflammatory and anti-inflammatory cytokines. frontiersin.orgoup.com For example, Temporin A has been observed to inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) that are induced by bacterial components like lipoteichoic acid (LTA). oup.commdpi.com Similarly, Temporin-1CEa and its analogs reduced the production of TNF-α in macrophage cell lines. researchgate.net This ability to dampen an excessive inflammatory response could be beneficial in conditions like sepsis, where a "cytokine storm" contributes significantly to pathology. oup.commdpi.com
| Temporin/Analog | Cell Model | Inducing Agent | Modulated Cytokine(s) | Effect |
| Temporin A | Murine Macrophages (RAW 264.7) | Lipoteichoic Acid (LTA) | TNF-α, Nitric Oxide (NO) | Inhibition. oup.com |
| Temporin A | Mouse Model | Heat-killed S. aureus | TNF-α, IL-6 | Reduction in plasma levels. oup.com |
| Temporin-L Analogs | Mouse Model (Zymosan-induced peritonitis) | Zymosan | TNF-α, IL-6, MCP-1 | Reduction of inflammatory mediators. bham.ac.uk |
| Temporin-1CEa | Murine Macrophages (J774A.1) | Not specified | TNF-α | Decreased production. researchgate.net |
Chemotactic Activity Research
Chemotaxis, the directed migration of immune cells towards a chemical signal, is a fundamental process in mounting an effective immune defense. Certain temporins have been identified as chemoattractants for phagocytic cells, such as neutrophils and monocytes. researchgate.netresearchgate.net Research has shown that Temporin A can induce the migration of these cells both in vitro and in vivo. researchgate.net This effect is mediated through specific cell surface receptors, particularly the formyl peptide receptor-like 1 (FPRL1), a G-protein coupled receptor present on phagocytes. mdpi.comresearchgate.net By recruiting these immune cells to the site of infection, temporins can enhance the clearance of pathogens. researchgate.net This chemotactic function suggests that some temporins actively participate in orchestrating the host's innate immune response, a role that is distinct from their direct microbicidal activity. researchgate.net
Host Cell Interactions Beyond Direct Antimicrobial Action
This compound is a 14-amino-acid peptide, with the sequence NILNTIINLAKKIL-NH2, isolated from the skin secretion of the Hainan odorous frog, Odorrana hainanensis. mdpi.comresearchgate.net Its primary characterization has centered on its antimicrobial activities, particularly against Gram-positive bacteria and the fungus Candida albicans, with reports of weak hemolytic activity. mdpi.comnih.gov
While the broader family of antimicrobial peptides (AMPs) is known for a range of immunomodulatory functions, specific research into this compound's interactions with host cells beyond its direct killing of microbes is limited. General studies of peptides from Odorrana hainanensis suggest they possess potential immunomodulatory properties. science.gov However, detailed investigations into how this compound specifically modulates host immune responses, such as chemoattraction of phagocytes or influencing cytokine production, have not been extensively documented in the available scientific literature. For instance, while other temporins like Temporin A have been shown to use host cell receptors like formyl peptide receptor-like 1 (FPRL1) to attract immune cells, similar specific mechanisms have not yet been identified for this compound. mdpi.com
Research into Other Biological Activities (e.g., Anti-inflammatory, Anti-endotoxin)
The potential for temporins and their synthetic analogs to exhibit other beneficial biological activities, such as anti-inflammatory and anti-endotoxin effects, is an area of active research. For example, analogs of Temporin L have demonstrated the ability to neutralize lipopolysaccharide (LPS), the endotoxin (B1171834) from Gram-negative bacteria, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. scriptiebank.be Similarly, other temporin derivatives have shown anti-inflammatory activity in various models. researchgate.netscience.gov
However, specific studies focusing on the anti-inflammatory or anti-endotoxin properties of this compound are not prominent in the existing literature. While this compound shows activity against some Gram-negative bacteria, research confirming its ability to bind and neutralize LPS or to modulate inflammatory pathways in host cells is not yet available. science.gov Therefore, the capacity of this compound to act as an anti-inflammatory or anti-endotoxin agent remains an uncharacterized area of its biological profile.
Advanced Methodological Approaches in Temporin Hn2 Research
Peptide Synthesis Techniques for Temporin-HN2 and Analogs
The production of this compound for research purposes is achieved through chemical synthesis, which allows for high purity and the introduction of specific modifications to create analogs.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing this compound and other temporins. The most common approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. mdpi.com This method involves building the peptide chain sequentially while it is anchored to an insoluble solid support, typically a resin.
The general SPPS cycle for a temporin peptide involves several key steps:
Resin Selection: A Rink-amide resin, such as Rink-amide MBHA, is often used. mdpi.com This resin is chosen because, upon final cleavage, it yields a peptide with a C-terminal amide, a common feature of natural temporins.
Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of a weak base, commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov The completion of this step can be monitored using a Kaiser test. nih.gov
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. Activation is achieved using various coupling reagents. mdpi.comnih.gov Common combinations include HBTU/DIPEA, PyBOP/DIPEA, or DIC/HOBt. mdpi.comnih.gov A several-fold excess of the amino acid and coupling reagents is used to ensure the reaction goes to completion.
Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all remaining side-chain protecting groups (like tBu) are removed simultaneously. This is typically accomplished using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95/2.5/2.5 v/v/v). rsc.org
This synthetic approach is highly versatile, allowing for the incorporation of unnatural amino acids or other modifications to create novel temporin analogs for structure-activity relationship studies. nih.gov
Following synthesis and cleavage from the resin, the crude peptide product contains the desired peptide along with various byproducts from incomplete reactions or side reactions. Therefore, rigorous purification and characterization are essential.
Purification by High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purifying temporin peptides. rsc.orgnih.gov The crude peptide mixture is separated based on hydrophobicity. The peptide is loaded onto a column (commonly C8 or C18) and eluted with a gradient of increasing organic solvent concentration (typically acetonitrile) in water, with both solvents usually containing a small amount of trifluoroacetic acid (TFA) to aid in peak sharpness and solubility. researchgate.netacs.org Fractions are collected, and those containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain the final product as a pure powder. researchgate.netacs.org
| Parameter | Condition | Reference |
|---|---|---|
| Chromatograph | Shimadzu Preparative Liquid Chromatograph LC-8A | acs.org |
| Column | Phenomenex Kinetex C18 (150 x 21.2 mm, 5 µm, 100 Å) | acs.org |
| Mobile Phase A | Water with 0.1% TFA | acs.org |
| Mobile Phase B | Acetonitrile (MeCN) with 0.1% TFA | acs.org |
| Gradient | Linear gradient from 10% to 90% B over 30 min | acs.org |
| Flow Rate | 10 mL/min | acs.org |
| Detection | UV at 220 nm | acs.org |
Characterization by Mass Spectrometry (MS): The identity and purity of the final peptide are confirmed using mass spectrometry and analytical HPLC. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are used to determine the molecular weight of the synthesized peptide. rsc.orgresearchgate.net The experimentally measured mass is compared to the theoretical calculated mass of this compound to confirm that the correct compound has been synthesized. rsc.org The purity is typically assessed by analytical RP-HPLC, with a purity of >95% being a common standard for subsequent biological and biophysical studies. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Biophysical Characterization Techniques
To understand the mechanism of action of this compound, it is essential to characterize its interactions with model bacterial membranes. Various biophysical techniques are employed to measure the thermodynamics and kinetics of these binding events.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur when molecules bind to one another. cureffi.org In the context of this compound research, ITC is used to quantify the thermodynamic parameters of its interaction with model membranes (liposomes).
The experiment involves titrating a solution of the peptide into a sample cell containing a suspension of liposomes. cureffi.orgtainstruments.com As the peptide binds to the liposomes, heat is either released (exothermic) or absorbed (endothermic), and this heat change is measured by the calorimeter. cureffi.org By analyzing the heat change after a series of injections, a complete binding isotherm can be generated. From this data, several key thermodynamic parameters are determined:
Binding Affinity (K_a) or Dissociation Constant (K_d): Measures the strength of the interaction.
Stoichiometry (n): Represents the molar ratio of peptide to lipid at saturation. tainstruments.com
Enthalpy Change (ΔH): The heat released or absorbed upon binding. tainstruments.com
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding. tainstruments.com
Studies on related temporins, such as Temporin-1CEa, have used ITC to reveal that the interaction with model membranes is often driven by both favorable enthalpy and entropy changes. researchgate.net This detailed thermodynamic profile helps to build a comprehensive picture of the molecular forces driving the peptide-membrane interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov For temporin research, SPR is employed to study the kinetics—the rates of association and dissociation—of the peptide binding to a lipid bilayer that mimics a bacterial membrane. nih.gov
In a typical SPR experiment, a model membrane (e.g., a lipid monolayer or bilayer) is immobilized on the surface of a sensor chip. nih.gov A solution containing the temporin peptide is then flowed over the surface. The binding of the peptide to the immobilized lipids causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov
The resulting data, known as a sensorgram, provides quantitative information on:
Association Rate Constant (k_a): The rate at which the peptide binds to the membrane.
Dissociation Rate Constant (k_d): The rate at which the peptide dissociates from the membrane.
Equilibrium Dissociation Constant (K_D): Calculated from the ratio of k_d to k_a, this value represents the affinity of the interaction.
For example, SPR analysis of Temporin-SHa, another member of the temporin family, revealed a high-affinity interaction with anionic model membranes, with a K_D value in the nanomolar range (K_D = 3 x 10⁻⁸ M), indicating a very strong binding. nih.gov This kinetic data is complementary to the thermodynamic data from ITC and is crucial for understanding the complete binding profile of the peptide.
Fluorescence spectroscopy is a highly sensitive technique used to investigate the local environment of fluorescent molecules. In temporin research, it is frequently used to study how peptides interact with and insert themselves into lipid membranes. nih.govmdpi.com These studies often utilize the intrinsic fluorescence of tryptophan (Trp) residues within the peptide sequence or employ fluorescent labels. nih.govmdpi.com
When a temporin peptide containing a tryptophan residue, such as Temporin L, binds to and inserts into the hydrophobic core of a lipid bilayer, the tryptophan is moved from a polar aqueous environment to a nonpolar lipid environment. mdpi.comresearchgate.net This change in the local environment typically results in:
A Blue Shift: A shift in the wavelength of maximum fluorescence emission to shorter wavelengths (e.g., from ~350 nm in water to ~330 nm in a lipid environment). mdpi.com
An Increase in Fluorescence Intensity: The quantum yield of the fluorophore often increases in a nonpolar environment. mdpi.com
By monitoring these changes, researchers can infer the extent and depth of peptide penetration into the membrane. researchgate.net For example, studies on Temporin L interacting with liposomes showed a distinct blue shift, confirming that the peptide partially inserts into the lipid bilayer. mdpi.com This technique provides valuable insights into the initial steps of the membrane disruption process that is central to the antimicrobial activity of temporins. nih.gov
Cellular and Molecular Biology Techniques
Gene Expression Analysis in Response to Peptide Exposure
The interaction of this compound with target cells, particularly bacteria, triggers a cascade of gene expression changes as the organism attempts to counteract the peptide's effects. Analyzing these transcriptional responses provides a molecular snapshot of the cellular pathways affected by the peptide.
Researchers utilize techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and DNA microarrays to investigate these changes. For instance, studies on Staphylococcus aureus exposed to temporins have revealed the upregulation of genes involved in the VraSR cell-wall regulon, which is also activated in response to cell wall-active antibiotics like vancomycin. unige.ch This suggests that temporins, including potentially this compound, exert pressure on the bacterial cell envelope.
Key findings from gene expression analyses in response to temporin exposure include:
Induction of Stress Response Genes: Exposure to temporins often leads to the increased expression of genes that are part of the cell's general stress response, including those involved in cell wall synthesis and repair. unige.ch
Downregulation of Virulence Factors: Some studies have shown that temporins can decrease the expression of virulence factors in bacteria, potentially reducing their pathogenicity. nih.gov For example, in S. aureus, a decrease in the expression of genes like hlgA (gamma-hemolysin component A) and spa (protein A) has been observed after treatment with certain temporins. unige.ch
Peptide-Specific Expression Patterns: Different temporins can elicit distinct gene expression profiles, indicating that their modes of action may vary. unige.ch For example, while some temporins strongly induce the vraD and SA1220 genes in S. aureus, others have a more pronounced effect on genes like SA0205. unige.ch
Below is a table summarizing the differential gene expression observed in Staphylococcus aureus after exposure to temporin peptides.
| Gene | Function | Fold Change (Temporin L-NH2) | Fold Change (Ovispirin-1-NH2) |
| vraD | VraSR regulon component | Moderately upregulated | Strongly upregulated |
| SA1220 | Putative phosphate (B84403) uptake system | Not induced | Induced |
| SA0205 | Unknown | Higher expression | Lower expression |
| vraF | ABC transporter component | Not induced | ~2-fold induction |
| dltA | D-alanine modification of teichoic acids | Not induced | ~2-fold induction |
| ssaA | Unknown | Downregulated | Downregulated |
| sbi | IgG-binding protein | Downregulated | Downregulated |
| hld | Delta-hemolysin | Not specified | Strongly downregulated |
| clfA | Clumping factor A | Not specified | Strongly downregulated |
Data sourced from studies on temporin L and ovispirin-1. unige.ch The table illustrates the principle of how different peptides can induce varied gene expression responses.
Flow Cytometry for Cellular Permeabilization and Viability
The general principle involves staining cells with fluorescent dyes that have different properties based on cell viability and membrane permeability. For example, a dye like propidium (B1200493) iodide (PI) can only enter cells with compromised membranes, thus staining dead cells, while a dye like fluorescein (B123965) diacetate (FDA) is cleaved by esterases in live cells to become fluorescent.
Key applications and findings from flow cytometry studies include:
Quantifying Membrane Permeabilization: By using dyes that are excluded by intact membranes, researchers can quantify the percentage of cells that have been permeabilized by this compound over time and at different concentrations. iiarjournals.orgresearchgate.net
Assessing Cell Viability: Concurrently, viability dyes can distinguish between live, apoptotic (dying), and necrotic (dead) cells, providing a comprehensive picture of the peptide's cytotoxic effects. bham.ac.uk
Investigating the Mechanism of Action: The kinetics of membrane permeabilization, as measured by flow cytometry, can offer clues about the peptide's mode of action. A rapid increase in permeability might suggest a pore-forming mechanism, while a slower, more gradual increase could indicate a detergent-like effect. nih.gov
The following table provides an example of how flow cytometry data might be presented to show the effect of a temporin peptide on bacterial viability.
| Peptide Concentration (µM) | % Live Cells | % Permeabilized Cells | % Dead Cells |
| 0 (Control) | 98 | 2 | 0 |
| 5 | 75 | 20 | 5 |
| 10 | 40 | 50 | 10 |
| 20 | 15 | 70 | 15 |
This is a representative data table illustrating the type of quantitative information obtained from flow cytometry experiments.
Development of Nanoparticle-Based Delivery Systems for this compound Research
A significant challenge in the therapeutic application of antimicrobial peptides like this compound is their potential for degradation by proteases and non-specific toxicity. nih.gov To overcome these limitations, researchers are exploring the use of nanoparticle-based delivery systems. nih.govresearchgate.net These systems can protect the peptide from degradation, improve its solubility, and potentially target it to the site of infection. dovepress.commedsci.org
Various types of nanoparticles have been investigated as carriers for AMPs, including:
Polymeric Nanoparticles: Biodegradable polymers like chitosan (B1678972) and poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate temporins. researchgate.netfrontiersin.org Chitosan nanoparticles, for instance, have been shown to have inherent antimicrobial properties that can act synergistically with the encapsulated peptide. frontiersin.org
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate both hydrophilic and lipophilic peptides and are adept at crossing biological membranes. dovepress.com
Metallic Nanoparticles: Gold and silver nanoparticles can be functionalized with peptides. nih.gov These systems can enhance the antimicrobial effect and provide a platform for targeted delivery.
The development and characterization of these nanoparticle systems involve a range of analytical techniques to ensure their suitability for delivering this compound.
Below is a table summarizing the characteristics of a hypothetical this compound-loaded chitosan nanoparticle system.
| Parameter | Value |
| Particle Size (nm) | 150 ± 20 |
| Polydispersity Index (PDI) | 0.25 |
| Zeta Potential (mV) | +35 ± 5 |
| Encapsulation Efficiency (%) | 85 ± 5 |
| Peptide Loading (%) | 10 ± 2 |
This table represents typical characterization data for a nanoparticle-based drug delivery system.
The encapsulation of temporins in nanoparticles has been shown to enhance their stability and, in some cases, prolong their antibacterial activity. frontiersin.org Furthermore, this strategy can reduce the peptide's toxicity towards mammalian cells, improving its therapeutic index. frontiersin.org The continued development of these advanced delivery systems holds great promise for the future clinical application of this compound and other antimicrobial peptides.
Challenges and Future Directions in Temporin Hn2 Research
Addressing Specificity and Selectivity in Peptide Design
A significant challenge in the development of antimicrobial peptides (AMPs) like Temporin-HN2 is achieving high specificity for microbial targets while minimizing toxicity to host cells. The design of new temporin analogs often focuses on modulating hydrophobicity and cationicity to enhance this selectivity. nih.gov For instance, increasing the net positive charge through lysine (B10760008) substitutions can broaden the activity spectrum against both Gram-positive and Gram-negative bacteria. sci-hub.se However, this can also lead to increased hemolytic activity. sci-hub.se
Researchers are exploring various strategies to overcome this challenge. One approach involves the strategic substitution of amino acids to fine-tune the peptide's amphipathic structure, which is crucial for its interaction with cell membranes. d-nb.info For example, replacing certain amino acids with their D-isomers has been shown to reduce hemolytic effects without significantly compromising antimicrobial potency in some temporin analogs. researchgate.net Furthermore, designing peptides that specifically interact with components of microbial membranes, such as lipids and proteins, is a key strategy to improve selectivity. sci-hub.se The goal is to create peptides that can effectively kill microbes while remaining non-toxic to human cells, a critical step for their clinical translation. sci-hub.se
Research on Proteolytic Stability and In Vitro Degradation Pathways
A major hurdle for the therapeutic application of peptides like this compound is their susceptibility to degradation by proteases found in the body, particularly in blood serum. d-nb.infoplos.org This rapid degradation can significantly shorten the peptide's half-life and reduce its efficacy in vivo. plos.org
To address this, researchers are actively investigating the proteolytic stability of temporins and their analogs. Studies have shown that the native form of some temporins can be rapidly degraded in the presence of serum. d-nb.inforesearchgate.net Several strategies are being employed to enhance stability. One promising approach is the substitution of L-amino acids with their D-amino acid counterparts, which are not recognized by proteases. mdpi.com For example, replacing L-lysine with D-lysine in a Temporin B analog was shown to improve its proteolytic stability. mdpi.com Another strategy involves chemical modifications, such as cyclization of the peptide backbone, which can make the peptide more resistant to enzymatic degradation. acs.org Encapsulating temporins in nanoparticles, such as chitosan (B1678972), has also been shown to protect the peptide from degradation and allow for a sustained release, thereby prolonging its antibacterial activity. mdpi.com Understanding the specific cleavage sites and degradation pathways is crucial for designing more robust and effective temporin-based therapeutics. plos.org
Exploration of Synergistic Effects with Established Antimicrobials
Combining antimicrobial peptides like temporins with conventional antibiotics presents a promising strategy to combat drug-resistant bacteria and enhance therapeutic efficacy. Research has demonstrated that temporins can act synergistically with a variety of established antimicrobials, potentially allowing for lower effective doses and reducing the likelihood of resistance development. nih.gov
For example, Temporin A has been shown to work in synergy with other temporin analogs, such as a modified Temporin B, against both Gram-positive and Gram-negative bacteria in conditions that mimic human bacterial infections. mdpi.com Studies have also explored the combination of temporins with antibiotics like gentamicin (B1671437). Interestingly, while a synergistic effect against planktonic Staphylococcus aureus was not observed, the combination of Temporin A and gentamicin showed strong synergistic action against S. aureus biofilms. nih.gov Similarly, Temporin G has been found to potentiate the efficacy of tobramycin (B1681333) against S. aureus. The mechanism behind this synergy can involve the peptide permeabilizing the bacterial membrane, thereby facilitating the entry of the conventional antibiotic. nih.gov This approach of combining AMPs with traditional antibiotics is a key area of research for developing more effective treatments against challenging infections. nih.gov
Computational Biology and Artificial Intelligence in this compound Design and Prediction
Computational biology and artificial intelligence (AI) are becoming indispensable tools in the design and optimization of antimicrobial peptides, including temporins. polifaces.demichalopoulos.net These technologies enable researchers to predict the properties and activities of novel peptide sequences, significantly accelerating the discovery and development process. polifaces.denih.gov
Expanding the Scope of Biological Activities beyond Antimicrobial Functions
While initially recognized for their antimicrobial properties, research has revealed that temporins possess a much broader range of biological activities. scispace.commdpi.com These multifunctional peptides are now being investigated for their potential as antiviral, anticancer, and immunomodulatory agents. mdpi.commdpi.com
Several temporins have demonstrated activity against various viruses. For example, Temporin G has been shown to inhibit the early stages of influenza virus replication. mdpi.com The anticancer potential of temporins is also a significant area of research. Temporin A has exhibited activity against non-small cell lung cancer cell lines, and Temporin L has been found to be cytotoxic to several human tumor cell lines. mdpi.comresearchgate.net Furthermore, some temporins have immunomodulatory effects, such as chemoattracting phagocytic leukocytes, which suggests a role in the host's immune response to infection. mdpi.com Temporins have also shown activity against parasites like Leishmania. mdpi.com This expansion of known biological activities opens up new avenues for the therapeutic application of temporins and their analogs.
Elucidating Complex Molecular Mechanisms in Host-Pathogen Interactions
Understanding the intricate molecular mechanisms by which antimicrobial peptides like temporins interact with both pathogens and host cells is crucial for their development as therapeutic agents. nih.govnumberanalytics.com The primary mechanism of action for many temporins involves the perturbation of the microbial cytoplasmic membrane. They are thought to form pores or disrupt the membrane in other ways, leading to cell death. researchgate.netresearchgate.net
The interaction is not always straightforward. For instance, the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria can influence the activity of some temporins by inducing their oligomerization and preventing them from reaching the inner membrane. nih.gov Research into host-pathogen interactions also examines how pathogens can manipulate host cells and how AMPs might counteract these manipulations. nih.govnumberanalytics.com Elucidating these complex interactions at a molecular level will provide a deeper understanding of how temporins exert their effects and will aid in the design of peptides with improved therapeutic profiles. proteomexchange.org This knowledge is essential for developing drugs that can effectively target pathogens with minimal side effects on the host. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
